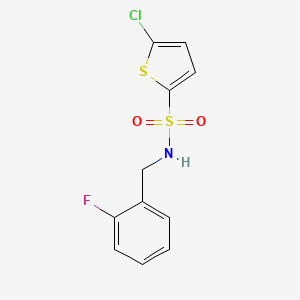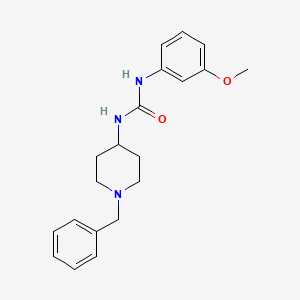
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. BTK is activated by binding to the B cell receptor (BCR), leading to downstream signaling events that promote B cell proliferation and survival. 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide inhibits BTK by binding to its active site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in B cells, leading to decreased B cell proliferation and survival. This compound also inhibits the activation of downstream signaling pathways, such as NF-κB and AKT, which are involved in B cell survival and proliferation. In preclinical studies, this compound has shown promising anti-tumor activity in B cell malignancies, as well as anti-inflammatory activity in models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide in lab experiments include its potent and selective inhibition of BTK, its ability to synergize with other targeted therapies, and its promising preclinical activity in B cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
For 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide research include clinical trials to determine its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Other potential future directions include combination therapies with this compound and other targeted therapies, as well as studies to determine its potential in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 5-chlorothiophene-2-sulfonyl chloride to form the intermediate this compound. This intermediate is then treated with a series of reagents to yield the final product, this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. This compound also showed synergy with other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
Propiedades
IUPAC Name |
5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2S2/c12-10-5-6-11(17-10)18(15,16)14-7-8-3-1-2-4-9(8)13/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYRZQEPUETAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)

![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5366765.png)
![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)

![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)
